molecular formula C19H16O B14132081 2-(2-Methoxyphenyl)-1,1'-biphenyl

2-(2-Methoxyphenyl)-1,1'-biphenyl

Cat. No.: B14132081
M. Wt: 260.3 g/mol
InChI Key: NSGMIQOUTRJDRS-UHFFFAOYSA-N
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Description

2-Methoxy-1,1’:2’,1’'-terphenyl is an organic compound belonging to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected by single bonds. The methoxy group (-OCH₃) attached to one of the benzene rings distinguishes this compound from other terphenyl derivatives. Terphenyls are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-1,1’:2’,1’'-terphenyl can be synthesized through several methods. One common approach involves the base-catalyzed Claisen–Schmidt condensation of an acetyl terphenyl derivative with a methoxybenzaldehyde . This reaction typically requires a strong base, such as sodium hydroxide, and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of 2-Methoxy-1,1’:2’,1’'-terphenyl often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1,1’:2’,1’'-terphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as iron(III) chloride (FeCl₃) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a carbonyl compound, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

2-Methoxy-1,1’:2’,1’'-terphenyl has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-Methoxy-1,1’:2’,1’'-terphenyl exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to modulate their activity. The methoxy group can influence the compound’s binding affinity and specificity for these targets. In chemical reactions, the aromatic rings and methoxy group can participate in various interactions, such as hydrogen bonding and π-π stacking, to facilitate the desired transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1,1’:2’,1’'-terphenyl is unique due to the specific placement of the methoxy group, which can significantly influence its chemical reactivity and interactions. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and the study of structure-activity relationships.

Properties

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

1-methoxy-2-(2-phenylphenyl)benzene

InChI

InChI=1S/C19H16O/c1-20-19-14-8-7-13-18(19)17-12-6-5-11-16(17)15-9-3-2-4-10-15/h2-14H,1H3

InChI Key

NSGMIQOUTRJDRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C3=CC=CC=C3

Origin of Product

United States

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